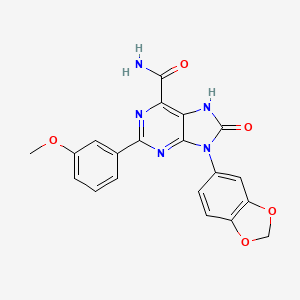

9-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-(1,3-Benzodioxol-5-yl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a purine core substituted with a benzodioxole and a methoxyphenyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the benzodioxole and methoxyphenyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency and quality.

Análisis De Reacciones Químicas

Types of Reactions

9-(1,3-Benzodioxol-5-yl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the purine core or the benzodioxole ring.

Reduction: Used to alter specific substituents, potentially modifying the compound’s biological activity.

Substitution: Common in modifying the methoxyphenyl group to introduce different functional groups.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has demonstrated its ability to induce apoptosis in colorectal cancer cells. The mechanisms involved include cell cycle arrest and the activation of apoptotic pathways.

Case Study: Colorectal Cancer

A study published in 2022 investigated the effects of this compound on colorectal cancer cells. The findings indicated that treatment with varying concentrations of the compound led to significant cell death and inhibition of cell proliferation. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicative of apoptosis .

Other Biological Activities

Beyond its anticancer potential, this compound exhibits various biological activities that may be explored further:

Antimicrobial Activity

Preliminary studies suggest that derivatives of purines can possess antimicrobial properties. Investigating this compound's efficacy against bacterial strains could open avenues for new antibiotic development.

Anti-inflammatory Effects

Research into purine derivatives has also indicated possible anti-inflammatory properties. The modulation of inflammatory pathways could make this compound a candidate for treating inflammatory diseases.

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 9-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Methoxyphenyl (6-methyl-1,3-benzodioxol-5-yl) ketone

- METHANONE, 1,3-BENZODIOXOL-5-YL(3-METHOXYPHENYL)-

Uniqueness

Compared to similar compounds, 9-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide stands out due to its purine core, which imparts unique biological activity and potential therapeutic applications. Its combination of benzodioxole and methoxyphenyl groups further enhances its chemical diversity and functionality.

Actividad Biológica

The compound 9-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide , also known as a purine derivative, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a purine core substituted with a 1,3-benzodioxole and a 3-methoxyphenyl group. This unique arrangement contributes to its biological activity.

Antiviral Properties

Recent studies have indicated that purine derivatives exhibit antiviral properties. For instance, molecular docking studies have shown that compounds similar to this compound can effectively inhibit viral proteases, which are essential for viral replication. The binding affinity to the SARS-CoV-2 main protease was notably significant, suggesting potential as a therapeutic agent against COVID-19 .

| Compound | Binding Energy (kcal/mol) | Ki (nM) |

|---|---|---|

| This compound | -10.82 | 11.88 |

| Theaflavin-3-3’-digallate | -12.41 | 0.795 |

| Rutin | -11.33 | 4.98 |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression. Notably, it has been shown to target breast and colon cancer cells , making it a candidate for further investigation in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for key enzymes involved in viral replication and cancer cell proliferation.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating intrinsic pathways.

- Antioxidant Activity : Preliminary studies suggest that it may also possess antioxidant properties, which can contribute to its protective effects against oxidative stress in cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- COVID-19 Treatment : A study utilizing molecular dynamics simulations indicated that this compound could stabilize interactions with viral proteases, suggesting potential as a lead compound for drug development against SARS-CoV-2 .

- Cancer Research : In experiments involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide?

The synthesis typically involves multi-step reactions starting with functionalization of the purine core. Key steps include:

- Condensation reactions to introduce the 1,3-benzodioxol-5-yl group at position 9 and the 3-methoxyphenyl group at position 2.

- Carboxamide formation at position 6 via nucleophilic substitution or coupling reactions (e.g., using CDI or EDC/HOBt).

- Optimized conditions : Reactions often require anhydrous solvents (e.g., DMF, THF), controlled temperatures (e.g., 0–60°C), and catalysts like Lewis acids (e.g., AlCl₃) or palladium-based catalysts for cross-coupling steps .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the final product.

Q. How is the molecular structure of this compound characterized experimentally?

Structural confirmation relies on:

- X-ray crystallography : Resolves bond lengths (e.g., C-N bonds ~1.20 Å, C-C bonds 1.33–1.50 Å) and dihedral angles between aromatic substituents .

- NMR spectroscopy :

- ¹H NMR : Peaks for methoxy groups (~δ 3.8–4.0 ppm), benzodioxole protons (δ 5.9–6.1 ppm), and purine core protons (δ 8.2–8.5 ppm).

- ¹³C NMR : Carboxamide carbonyl signal at ~δ 165–170 ppm .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Q. What are the primary biological targets or pathways investigated for this compound?

Similar purine derivatives exhibit activity against:

- Cyclooxygenase (COX) enzymes : Anti-inflammatory effects via inhibition of COX-1/COX-2 (IC₅₀ values in the µM range) .

- Kinases or receptors : Structural analogs show modulation of adenosine receptors or tyrosine kinases, impacting cell proliferation or apoptosis .

- In vitro assays : Use cell lines (e.g., RAW 264.7 macrophages for inflammation models) and enzyme inhibition assays (e.g., fluorescence-based COX kits) to evaluate activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from:

- Variability in assay conditions (e.g., pH, temperature, or solvent effects). Standardize protocols using reference inhibitors (e.g., indomethacin for COX assays) .

- Purity of compounds : Confirm purity (>95%) via HPLC and adjust for batch-to-batch variability .

- Statistical validation : Use multivariate analysis (e.g., ANOVA with post-hoc tests) to assess significance of activity differences .

Q. What methodologies are employed to study structure-activity relationships (SAR) for this compound?

SAR strategies include:

- Substituent modification : Replace the 3-methoxyphenyl group with halogenated or bulkier aryl groups to assess steric/electronic effects on target binding .

- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with COX-2 or kinase active sites, guided by X-ray crystallographic data .

- Pharmacophore mapping : Identify critical functional groups (e.g., carboxamide, benzodioxole) for activity using comparative analysis of analogs .

Q. How can reaction conditions be optimized for scalable synthesis without compromising yield?

Key considerations:

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling efficiency .

- Solvent optimization : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., 2-MeTHF) to simplify purification .

- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., carboxamide formation) to improve temperature control and scalability .

Q. Methodological Notes

- Data Reproducibility : Archive reaction parameters (e.g., exact stoichiometry, stirring rates) in electronic lab notebooks .

- Advanced Analytics : Combine LC-MS with NMR for real-time reaction monitoring .

- Ethical Compliance : Adhere to institutional guidelines for biological testing (e.g., IACUC protocols for in vivo studies) .

Propiedades

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O5/c1-28-12-4-2-3-10(7-12)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)11-5-6-13-14(8-11)30-9-29-13/h2-8H,9H2,1H3,(H2,21,26)(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYJHIORHRXMIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.